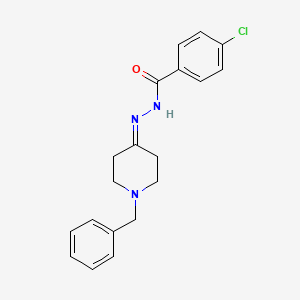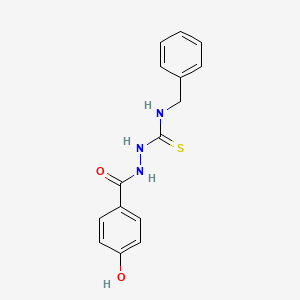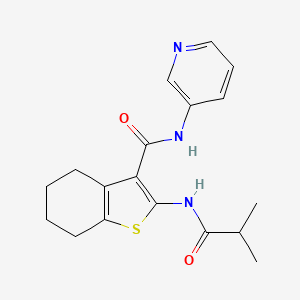
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has shown potential in various biological activities, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in the body. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been suggested that this compound may activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential for use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential for use in treating various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Furthermore, future studies could investigate the safety and efficacy of this compound in humans, to determine its potential as a therapeutic agent. Finally, research could focus on developing new synthesis methods for this compound, to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and 2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has shown potential in various biological activities, making it a subject of interest for researchers. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative activities. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been researched for its effects on the central nervous system and cardiovascular system.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)22-18-19-15-10-6-5-9-14(15)17(21)20(18)16-11-7-4-8-13(16)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNZTHVUERNJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)



![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
